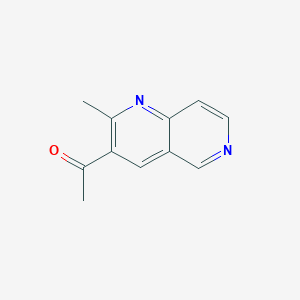

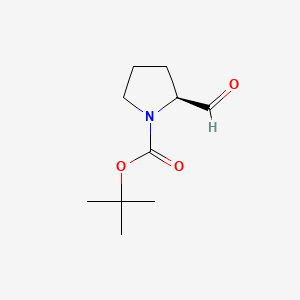

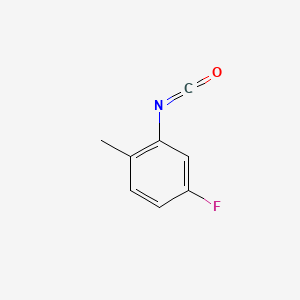

1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms opposite each other. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound is not directly studied in the provided papers, similar compounds with acetyl and phenyl groups have been synthesized and characterized, indicating a broad interest in this class of compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of chalcones with hydrazine hydrate, followed by acetylation with acetic anhydride. For instance, a solvent-free one-pot cyclization and acetylation method using microwave irradiation has been reported for the synthesis of 1-acetyl pyrazoles, which offers a high yield of more than 75% . Similarly, acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate have been synthesized through reactions with acetic anhydride in various solvents . These methods could potentially be adapted for the synthesis of "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray single crystal diffraction, which provides precise information about the arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations are also commonly employed to predict the geometry and compare it with experimental data, as seen in the studies of various 1-acetyl pyrazoline compounds . These techniques would be essential for determining the molecular structure of "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" and understanding its conformational properties.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. The acetyl group, for instance, can participate in nucleophilic acyl substitution reactions. The nitrogen atoms in the pyrazole ring can also be sites for further functionalization. The reactivity of these compounds can be influenced by the nature of the substituents attached to the pyrazole ring, as demonstrated by the synthesis of N-acetylated derivatives . The chemical reactivity of "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" would likely be influenced by the electron-withdrawing heptafluoropropyl group, which could affect the electron density of the pyrazole ring and the acetyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and stability, are crucial for their practical applications. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are key techniques for characterizing these compounds . Theoretical calculations, such as DFT, can predict vibrational frequencies and NMR chemical shifts, which can be compared with experimental spectra to confirm the identity of the compound . The thermodynamic properties, such as heat capacity (Cp,m), entropy (Sm), and enthalpy (Hm), can be calculated and correlated with temperature to understand the stability and reactivity of the compounds . These analyses would be relevant for "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" to determine its suitability for various applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole and related pyrazole derivatives have been synthesized and characterized, indicating their potential in the field of agrochemical and medicinal chemistry. These compounds, particularly those with fluorinated fused-ring structures, are believed to possess medicinally useful properties. Synthesis techniques involve acid-catalyzed reactions and have been characterized by NMR spectroscopic characterization and elemental analysis to support structural assignment, identity, and purity (L. Lam et al., 2022).

Synthetic Routes and Thermal Properties

Improved and more efficient synthetic procedures for trifluoromethyl substituted pyrazoles, closely related to 1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole, have been developed. These procedures emphasize the use of low-cost and easily available starting materials. The thermal properties of these synthesized pyrazoles were also characterized using differential scanning calorimetry, highlighting their stability and potential applications in various fields (M. Grünebaum et al., 2016).

Molecular Targeted Therapy

Derivatives of pyrazole compounds, similar to 1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole, have been synthesized for use as intermediates in the development of biologically active compounds. This includes applications in molecular targeted therapy for cancer, showcasing the specificity and potential for selective inhibition of tumor cell proliferation, invasion, and metastasis (Xiaobo Liu et al., 2017).

Crystal Structure Analysis

Research on the crystal structure of pyrazole derivatives provides valuable insight into the molecular arrangement and interactions of these compounds. For instance, the study on the crystal structure of 1-acetyl(or phenyl)-3-aryl-5-(1-phenyl-3-methyl-5-aryloxyl-pyrazol)-4,5-dihydropyrazole derivatives helps in understanding their molecular properties and potential applications in various scientific fields (Zhengfeng Xie et al., 2008).

Eigenschaften

IUPAC Name |

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F7N2O/c1-4-3-6(17-18(4)5(2)19)7(10,11)8(12,13)9(14,15)16/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVJDQWWUQGLKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F7N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

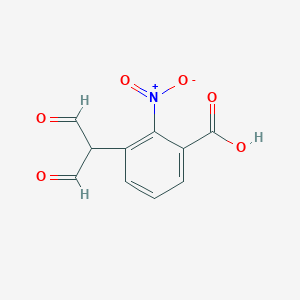

![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)